molecular formula C8H18Cl2N2O2 B1426779 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1156835-52-7

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

Cat. No. B1426779
CAS RN: 1156835-52-7
M. Wt: 245.14 g/mol
InChI Key: JOVQRXZNFPDVLL-UHFFFAOYSA-N
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Description

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a chemical compound with the empirical formula C8H20Cl2N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is 231.16 . The SMILES string representation of the molecule is OCCN©C1CCNCC1.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a solid substance . Its empirical formula is C8H20Cl2N2O , and its molecular weight is 231.16 .

Scientific Research Applications

Aurora Kinase Inhibition

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride derivatives have shown promise in inhibiting Aurora kinases. These enzymes play crucial roles in cell division, and their inhibition is a potential strategy for cancer treatment. The specific chemical compounds derived from this acid inhibit Aurora A kinase, potentially offering a pathway to combat cancer (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Medicinal Chemistry

The compound is also involved in various chemical synthesis processes and medicinal chemistry applications. For instance, it is utilized in Oxindole synthesis through Palladium-catalyzed CH functionalization, representing a significant aspect of medicinal chemistry synthesis (J. Magano et al., 2014).

Novel Mannich Bases Formation

Mannich reaction involving this compound leads to the formation of novel Mannich bases with potential electrochemical applications. These bases are synthesized by reacting specific derivatives of the compound with aqueous formaldehyde and piperidine solution, exhibiting unique electrochemical behavior (K. Naik et al., 2013).

Synthesis of Polyhydroxylated Indolizidines

The compound is integral in the synthesis of polyhydroxylated indolizidines, which are potential glycosidase inhibitors. Glycosidases are enzymes that break down glycosidic bonds in sugars, and their inhibition is crucial for therapeutic purposes in diseases like diabetes (D. Baumann et al., 2008).

Safety and Hazards

The safety information for 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride indicates that it falls under the storage class code 11, which refers to combustible solids . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

While specific future directions for 2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride are not available, it’s worth noting that piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that there may be potential for further exploration and development in this area.

properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQRXZNFPDVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718302
Record name N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

CAS RN

1156835-52-7
Record name N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
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2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

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